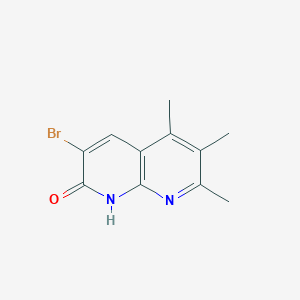

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one

説明

“3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one” is a chemical compound . It belongs to the class of 1,8-naphthyridines, which are important heterocyclic compounds due to their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one”, has been a topic of considerable interest. Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .科学的研究の応用

Medicinal Chemistry

- Methods : It involves multicomponent reactions (MCRs) to construct complex molecular architectures, which are then tested for biological activity .

Materials Science

- Methods : It serves as a component in light-emitting diodes (LEDs) and dye-sensitized solar cells, where its photophysical properties are harnessed .

Chemical Biology

- Methods : The compound is used in MCRs to create diverse molecular structures for probing biological systems .

Green Chemistry

- Methods : The compound is synthesized using green strategies, such as Friedländer approaches, to minimize environmental impact .

Light-Emitting Diodes (LEDs)

Molecular Sensors

- Methods : The compound’s photochemical properties make it suitable for creating sensors that respond to environmental stimuli .

This analysis provides a snapshot of the versatile applications of 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one in scientific research, highlighting its significance in advancing knowledge and technology across multiple disciplines. The detailed methods and results are based on the synthesis and application strategies developed in recent years, demonstrating the compound’s potential in contributing to innovative solutions in science and industry.

Antimicrobial Agents

- Methods : It is incorporated into molecules like gemifloxacin, which target bacterial DNA gyrase and topoisomerase IV .

- Results : Some derivatives have reached the market, and others are under clinical investigation for their antimicrobial efficacy .

Ligand Chemistry

- Methods : The compound’s ability to coordinate with metals is utilized in synthesizing complexes for catalysis or material applications .

Self-Assembly Systems

- Methods : Its structural features are exploited to create molecular systems that can self-assemble through non-covalent interactions .

Hydroamination Reactions

- Methods : The compound undergoes hydroamination followed by Friedländer cyclization to yield functionalized naphthyridines .

Metal-Catalyzed Synthesis

- Methods : It participates in reactions catalyzed by metals, leading to the formation of complex molecular structures .

Ring Expansion Reactions

- Methods : The compound is involved in reactions that expand the ring system to create larger heterocyclic structures .

These additional applications further illustrate the versatility of 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one in scientific research, showcasing its potential in contributing to advancements in various fields such as medicinal chemistry, material science, and nanotechnology.

Catalysis

- Methods : It catalyzes various reactions, including but not limited to, cross-coupling and asymmetric synthesis .

Fluorescent Probes

- Methods : The compound’s fluorescence properties are utilized to label and track biological molecules in live cells .

Pharmacology

- Methods : It is used in the development of new pharmacological agents, particularly in the areas of neurology and oncology .

Agrochemicals

Analytical Chemistry

- Methods : The compound is incorporated into sensors and assays for the detection of ions or organic molecules .

Nanotechnology

特性

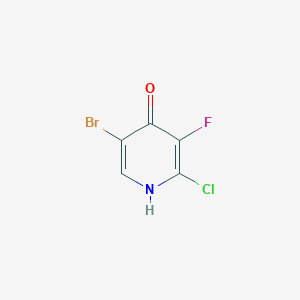

IUPAC Name |

3-bromo-5,6,7-trimethyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-5-6(2)8-4-9(12)11(15)14-10(8)13-7(5)3/h4H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLFVMKTIYMDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(NC(=O)C(=C2)Br)N=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)

![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)

![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)